molecular formula C8H13NO2 B150875 (3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole CAS No. 132439-87-3

(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole

Cat. No.: B150875
CAS No.: 132439-87-3
M. Wt: 155.19 g/mol
InChI Key: ZIUFTJXKCLNTHW-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole is a bicyclic isoxazole derivative. Isoxazoles are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,6H-Furo[3,4-c]isoxazole derivatives typically involves a Michael addition followed by an intramolecular cycloaddition. For instance, substituted alkynol is treated with n-butyllithium in tetrahydrofuran at -70°C, followed by the addition of nitroalkene. The subsequent acidic workup affords nitro ether, which is then cyclized into furoisoxazoles through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H,6H-Furo[3,4-c]isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the isoxazole ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other electrophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H,6H-Furo[3,4-c]isoxazole derivatives involves interactions with various molecular targets. For instance, their fungicidal activity is believed to result from the inhibition of key enzymes in the fungal metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Properties

CAS No.

132439-87-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole

InChI

InChI=1S/C8H13NO2/c1-5(2)8-7-6(3-10-8)4-11-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m0/s1

InChI Key

ZIUFTJXKCLNTHW-XPUUQOCRSA-N

SMILES

CC(C)C1C2=NOCC2CO1

Isomeric SMILES

CC(C)[C@H]1C2=NOC[C@@H]2CO1

Canonical SMILES

CC(C)C1C2=NOCC2CO1

Synonyms

3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.